Isomeric Purity and Biological Activity: (rel)-Oxaliplatin vs. Stereoisomers
The (1R,2R)-isomer of oxaliplatin (rel)-Oxaliplatin exhibits superior cytotoxicity compared to its (1S,2S)-trans-d and (1R,2S)-cis-dach isomers. In a study comparing these isomers in A2780 ovarian carcinoma cells, the relative molar potency order was trans-l (1R,2R) > trans-d (1S,2S) > cis-dach (1R,2S) [1]. Furthermore, the A2780/l-OHP cell line selected for resistance to the (1R,2R)-isomer is 3.6-fold resistant to oxaliplatin, showed no resistance to the trans-d isomer, and is 6-fold resistant to the cis-dach isomer [2]. This differential resistance profile highlights the distinct biological interactions of each isomer.
| Evidence Dimension | Cytotoxicity and Resistance Profile |
|---|---|
| Target Compound Data | 3.6-fold resistance in A2780/l-OHP cells |
| Comparator Or Baseline | No resistance to trans-d (1S,2S) isomer; 6-fold resistance to cis-dach (1R,2S) isomer |
| Quantified Difference | A2780/l-OHP cells show no resistance to trans-d isomer vs. 3.6-fold resistance to (rel)-Oxaliplatin and 6-fold resistance to cis-dach isomer |
| Conditions | Human ovarian carcinoma A2780/l-OHP cell line (oxaliplatin resistant) in vitro |
Why This Matters
This demonstrates that the stereochemistry of the DACH ligand is critical for biological activity and resistance mechanisms, ensuring that the correct isomer is used for reproducible and meaningful research outcomes.
- [1] Pendyala, L., Kidani, Y., Perez, R., Wilkes, J., Bernacki, R. J., & Creaven, P. J. (1995). Cytotoxicity, cellular accumulation and DNA binding of oxaliplatin isomers. Cancer Letters, 97(2), 177-184. View Source
- [2] Pendyala, L., et al. (1995). CYTOTOXICITY, CELLULAR ACCUMULATION AND DNA-BINDING OF OXALIPLATIN ISOMERS. Cancer Letters, 97(2), 177-184. View Source
